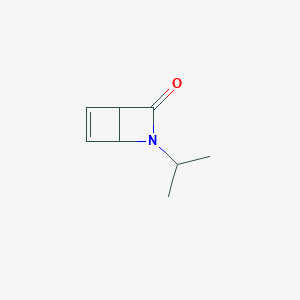![molecular formula C10H7NOS B15351254 5H-pyrano[2,3-e][1,3]benzothiazole CAS No. 42315-99-1](/img/structure/B15351254.png)
5H-pyrano[2,3-e][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrano[2,3-e][1,3]benzothiazole is a heterocyclic organic compound characterized by a fused pyrano and benzothiazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-pyrano[2,3-e][1,3]benzothiazole typically involves cyclization reactions[_{{{CITATION{{{2{An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]1,4 .... One common method is the cyclization of appropriate precursors using reagents such as hydrazine hydrate (NH2NH2·H2O) under specific reaction conditions[{{{CITATION{{{2{An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]1,4 .... This process can yield the desired compound with good efficiency[{{{CITATION{{{_2{An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]1,4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in achieving efficient production.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The reactions can lead to various products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce corresponding oxo derivatives, while reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular structures.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has focused on its use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound's unique properties make it valuable in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 5H-pyrano[2,3-e][1,3]benzothiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes, while its anticancer properties could involve the inhibition of key enzymes involved in cancer cell proliferation.
Comparison with Similar Compounds
5H-pyrano[2,3-e][1,3]benzothiazole is structurally similar to other heterocyclic compounds such as benzothiazoles, pyranos, and their derivatives. its unique fused ring system sets it apart, offering distinct chemical and biological properties. Some similar compounds include:
Benzothiazole
Pyran
Benzo[b]pyrano[2,3-e][1,4]thiazole
These compounds share common structural elements but differ in their specific arrangements and substituents, leading to variations in their reactivity and applications.
Properties
CAS No. |
42315-99-1 |
|---|---|
Molecular Formula |
C10H7NOS |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
5H-pyrano[2,3-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-3-4-8-9(11-6-13-8)10(7)12-5-1/h1-2,4-6H,3H2 |
InChI Key |
VXTNXFQQCLAEEK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C(=C3C1=CC=CO3)N=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-(tert-butylhydrazinylidene)methyl]benzene-1,2-diol](/img/structure/B15351179.png)







![N~1~-[(Piperazin-2-yl)methyl]ethane-1,2-diamine](/img/structure/B15351246.png)

![N-(4-hydroxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15351249.png)

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B15351253.png)
